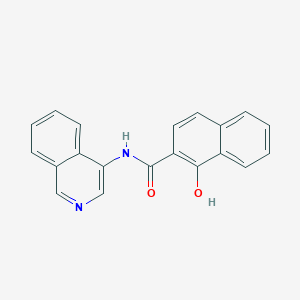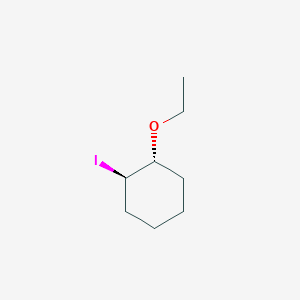
Cyclohexane, 1-ethoxy-2-iodo-, trans-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexane, 1-ethoxy-2-iodo-, trans- is a disubstituted cyclohexane compound characterized by the presence of an ethoxy group and an iodine atom on the cyclohexane ring. The trans- configuration indicates that these substituents are on opposite sides of the ring, which affects the compound’s stereochemistry and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexane, 1-ethoxy-2-iodo-, trans- typically involves the iodination of cyclohexane derivatives. One common method is the reaction of cyclohexanol with iodine and an oxidizing agent to introduce the iodine atom. The ethoxy group can be introduced through an etherification reaction using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure, to maximize yield and purity. The use of catalysts and optimized reaction pathways is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexane, 1-ethoxy-2-iodo-, trans- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The iodine atom can be reduced to form cyclohexane derivatives with different substituents.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.
Reduction: Formation of cyclohexane with different substituents.
Applications De Recherche Scientifique
Cyclohexane, 1-ethoxy-2-iodo-, trans- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development and as a radiolabeling agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Cyclohexane, 1-ethoxy-2-iodo-, trans- involves its interaction with molecular targets through its functional groups. The iodine atom can participate in halogen bonding, while the ethoxy group can engage in hydrogen bonding and other interactions. These interactions influence the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclohexane, 1-ethoxy-2-bromo-, trans-
- Cyclohexane, 1-ethoxy-2-chloro-, trans-
- Cyclohexane, 1-ethoxy-2-fluoro-, trans-
Uniqueness
Cyclohexane, 1-ethoxy-2-iodo-, trans- is unique due to the presence of the iodine atom, which imparts distinct reactivity and physical properties compared to its bromo, chloro, and fluoro analogs. The larger atomic radius and higher polarizability of iodine make it a valuable compound for specific applications in synthesis and research.
Propriétés
Numéro CAS |
62788-56-1 |
|---|---|
Formule moléculaire |
C8H15IO |
Poids moléculaire |
254.11 g/mol |
Nom IUPAC |
(1R,2R)-1-ethoxy-2-iodocyclohexane |
InChI |
InChI=1S/C8H15IO/c1-2-10-8-6-4-3-5-7(8)9/h7-8H,2-6H2,1H3/t7-,8-/m1/s1 |
Clé InChI |
MGQIXMUSWWWSOJ-HTQZYQBOSA-N |
SMILES isomérique |
CCO[C@@H]1CCCC[C@H]1I |
SMILES canonique |
CCOC1CCCCC1I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


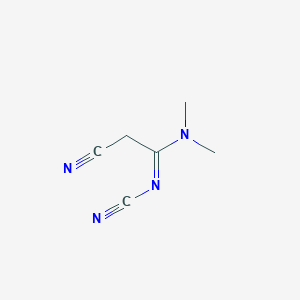
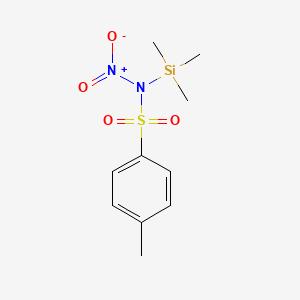
![1-[2-Chloro-1-(4-ethoxyphenyl)-2-methylpropyl]-4-methoxybenzene](/img/structure/B14505116.png)
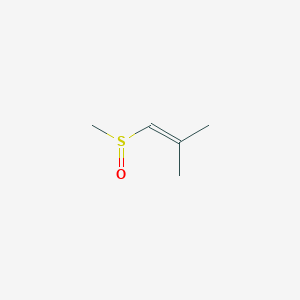
![10-Hydroxy-8-methoxy-2H-phenanthro[3,4-d][1,3]dioxole-5-carboxylic acid](/img/structure/B14505139.png)
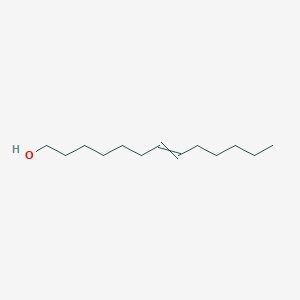
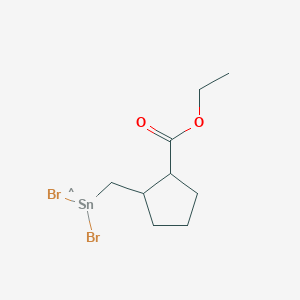
![3-[(2,3-Dichlorophenyl)methylidene]-5-methyloxolan-2-one](/img/structure/B14505153.png)
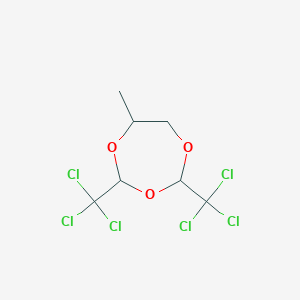
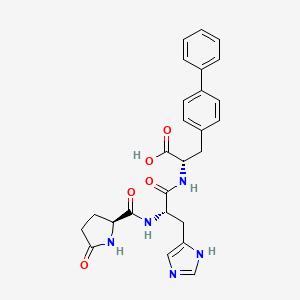
![5-Nitrospiro[benzimidazole-2,1'-cyclohexane]](/img/structure/B14505166.png)

![4-[(E)-(4-Methylpentan-2-ylidene)amino]-N-phenylaniline](/img/structure/B14505183.png)
